molecular formula C6H7N3O2S B1291619 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 771-81-3

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No.: B1291619
CAS No.: 771-81-3
M. Wt: 185.21 g/mol
InChI Key: AOBVZYNKWONVRH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with pyrimidine biosynthetic enzymes, potentially inhibiting or modulating their activity . These interactions can affect the synthesis of nucleotides and other essential biomolecules, thereby impacting cellular metabolism and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in pyrimidine metabolism, leading to changes in nucleotide synthesis and cellular energy balance . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes involved in pyrimidine biosynthesis, inhibiting their activity and altering the production of nucleotides . This inhibition can lead to changes in gene expression, as the availability of nucleotides is crucial for DNA and RNA synthesis. Furthermore, the compound may interact with other proteins and signaling molecules, influencing their function and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects may be observed at very high doses, indicating the importance of determining the optimal dosage for experimental and therapeutic applications. Threshold effects, where a certain dosage is required to elicit a response, have also been reported in some studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, influencing the synthesis of nucleotides and other pyrimidine derivatives . These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting cellular energy balance and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . These transport mechanisms are essential for the compound’s ability to interact with target biomolecules and exert its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular processes. For example, localization to the nucleus may enhance its effects on gene expression, while localization to the mitochondria may affect cellular energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid typically involves the reaction of appropriate pyrimidine precursors with methylthio groups under controlled conditions. One common method involves the use of oxidative dehydrogenation and annulation reactions . The reaction conditions often include the use of catalysts such as copper and reagents like amidines.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in biological systems.

Biological Activity

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid, also known by its synonyms such as 4-amino-2-methylsulfanylpyrimidine-5-carboxylic acid, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of this compound's significance in medicinal chemistry.

  • Molecular Formula : C₆H₇N₃O₂S
  • Molecular Weight : 185.204 g/mol
  • CAS Number : 771-81-3
  • Physical Properties :
    • Boiling Point: 435.0 ± 30.0 °C at 760 mmHg
    • Density: 1.5 ± 0.1 g/cm³
    • LogP: 1.91

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The compound can be synthesized through the reaction of methylthio derivatives with various amino acids and carboxylic acids under controlled conditions, often utilizing solvents such as ethanol and catalysts like potassium carbonate.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicated that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the inhibition of key metabolic pathways essential for cancer cell proliferation.

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism of Action
4-Amino-2-(methylthio)pyrimidineMCF-7XInhibition of cell cycle progression
Other Pyrimidine Derivative AMCF-7YInduction of apoptosis
Other Pyrimidine Derivative BMCF-7ZInhibition of DNA synthesis

Note: Specific IC₅₀ values need to be filled based on experimental data from relevant studies.

The biological activity of this compound can be attributed to its ability to interfere with nucleic acid synthesis and function, likely due to structural similarities with nucleobases. This interference may lead to apoptosis in rapidly dividing cells, making it a candidate for further research in cancer therapeutics.

Study 1: Anticancer Effects on MCF-7 Cells

In a controlled study, researchers evaluated the effects of various concentrations of this compound on MCF-7 cells using the MTT assay. The results demonstrated a dose-dependent decrease in cell viability, suggesting effective cytotoxicity at higher concentrations.

Study 2: Inhibition of Amino Acid Transporters

Another study investigated the role of this compound as an inhibitor of specific amino acid transporters. It was found that at certain concentrations, it could significantly reduce the uptake of essential amino acids in cultured cells, shedding light on its potential role in metabolic regulation.

Properties

IUPAC Name

4-amino-2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S/c1-12-6-8-2-3(5(10)11)4(7)9-6/h2H,1H3,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBVZYNKWONVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622722
Record name 4-Amino-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-81-3
Record name 4-Amino-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Amino-2-methylmercaptopyrimidine-5-carboxylate (1.5 g, 7 mmol) was suspended in the solution of lithium hydroxide (340 mg, 14 mmol) in methanol (10 mL) and water (5 mL) and stirred at 60° C. over night. Solid was filtered out and filtrate was collected. Solvent was removed under reduce pressure. Residue was dissolved in water and was neutralized by acetic acid till pH˜5. White solid thus formed was filtered out and dried in vacuo (0.72 g, 55%).
Name
4-Amino-2-methylmercaptopyrimidine-5-carboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (24.0 g, 112.5 mmol, Salor) in ethanol (400 mL) and water (200 mL) was added lithium hydroxide (9.536 g, 225.0 mmol). The suspension was stirred at room temperature for 3 hours during which all the solids went into solution. The ethanol was removed in vacuo and additional water was added to make a total volume of 300 mL. The resulting solution was washed with 2×100 mL of ether which was discarded. To the aqueous solution was added concentrated hydrochloric acid (20 mL) to bring the pH of the aqueous solution to about pH 3 during which the desired product precipitated out. The product was filtered, washed with 25 mL of water, suction dried and then dried in a vacuum oven at 50° C. to give 20.6 g (98.8%) of the product as a white solid.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
9.536 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
98.8%

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